(R)-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate
Overview
Description
®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Propionyl Group: The propionyl group can be introduced via an acylation reaction using propionyl chloride or propionic anhydride.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the propionyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring or the propionyl group.
Reduction: Reduced forms of the carbamate or propionyl group.
Substitution: Substituted carbamate or propionyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate: The non-chiral version of the compound.
tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate: A similar compound with an acetyl group instead of a propionyl group.
tert-Butyl 1-butyryl-pyrrolidin-3-ylcarbamate: A similar compound with a butyryl group instead of a propionyl group.
Uniqueness
®-tert-Butyl 1-propionylpyrrolidin-3-ylcarbamate is unique due to its chiral nature, which can result in specific interactions with biological targets and potentially different pharmacological properties compared to its non-chiral or differently substituted analogs.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-propanoylpyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZUPSKOFVBGU-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133739 | |
Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-90-9 | |
Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R)-1-(1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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